molecular formula C16H14N2O2 B12734380 5-(p-Methylphenyl)-5-phenylhydantoin, (R)- CAS No. 138258-02-3

5-(p-Methylphenyl)-5-phenylhydantoin, (R)-

Cat. No.: B12734380
CAS No.: 138258-02-3
M. Wt: 266.29 g/mol
InChI Key: WPAPSGQWYNPWCZ-MRXNPFEDSA-N
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Description

5-(p-Methylphenyl)-5-phenylhydantoin, ®- is a chiral compound belonging to the hydantoin class. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a phenyl group and a p-methylphenyl group attached to the hydantoin ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Methylphenyl)-5-phenylhydantoin, ®- typically involves the reaction of p-methylbenzaldehyde with phenylhydantoin under specific conditions. One common method is the condensation reaction, where p-methylbenzaldehyde is reacted with phenylhydantoin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(p-Methylphenyl)-5-phenylhydantoin, ®- often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(p-Methylphenyl)-5-phenylhydantoin, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydantoin ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(p-Methylphenyl)-5-phenylhydantoin, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(p-Methylphenyl)-5-phenylhydantoin, ®- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylhydantoin: Lacks the p-methylphenyl group, resulting in different chemical and biological properties.

    5-(p-Methylphenyl)-5-methylhydantoin: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and activity.

Uniqueness

5-(p-Methylphenyl)-5-phenylhydantoin, ®- is unique due to the presence of both phenyl and p-methylphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

138258-02-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(5R)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m1/s1

InChI Key

WPAPSGQWYNPWCZ-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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